molecular formula C11H11Cl3 B14520449 1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene CAS No. 62798-92-9

1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene

Cat. No.: B14520449
CAS No.: 62798-92-9
M. Wt: 249.6 g/mol
InChI Key: NFONBFULQNVROQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups and a trichloropropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where 1,3-dimethylbenzene (m-xylene) reacts with 2,3,3-trichloropropene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The trichloropropenyl group can be reduced to form a propyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

    Oxidation: 1,3-Dimethyl-2-(2,3,3-tricarboxyprop-2-en-1-yl)benzene.

    Reduction: 1,3-Dimethyl-2-(2,3,3-propyl)benzene.

    Substitution: 1,3-Dimethyl-2-(2,3,3-substituted-prop-2-en-1-yl)benzene.

Scientific Research Applications

1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The trichloropropenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The benzene ring and methyl groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzene (m-xylene): Lacks the trichloropropenyl group, making it less reactive.

    1,3-Dimethyl-2-(2,3-dichloroprop-2-en-1-yl)benzene: Similar structure but with fewer chlorine atoms, leading to different reactivity and properties.

    1,3-Dimethyl-2-(2,3,3-trifluoroprop-2-en-1-yl)benzene: Fluorine atoms instead of chlorine, resulting in different electronic and steric effects.

Uniqueness

1,3-Dimethyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is unique due to the presence of the trichloropropenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of methyl groups and a trichloropropenyl group on the benzene ring makes this compound a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

CAS No.

62798-92-9

Molecular Formula

C11H11Cl3

Molecular Weight

249.6 g/mol

IUPAC Name

1,3-dimethyl-2-(2,3,3-trichloroprop-2-enyl)benzene

InChI

InChI=1S/C11H11Cl3/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5H,6H2,1-2H3

InChI Key

NFONBFULQNVROQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(=C(Cl)Cl)Cl

Origin of Product

United States

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